9-(2-methoxyethyl)-6-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
Description
The exact mass of the compound this compound is 393.19132300 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-29-7-6-25-13-24-17-18(25)22-12-23-19(17)26-8-14-10-27(11-15(14)9-26)20(28)16-4-2-3-5-21-16/h2-5,12-15H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTAROZMPXVAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2-methoxyethyl)-6-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is an intricate purine derivative that has garnered attention for its potential biological activities. This article reviews existing literature and research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₃₃N₅O₂
- Molecular Weight : 345.50 g/mol
- Structural Features :
- A purine base with a methoxyethyl side chain.
- A pyridine-2-carbonyl moiety linked to an octahydropyrrolo structure.
Biological Activity
The biological activity of this compound has been primarily investigated in relation to its effects on various cellular pathways and potential therapeutic applications.
Antitumor Activity
Research indicates that derivatives of purine compounds often exhibit antitumor properties. Preliminary studies suggest that This compound may inhibit tumor cell proliferation through the modulation of specific signaling pathways involved in cell cycle regulation and apoptosis.
Table 1: Summary of Antitumor Effects
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism and proliferation. Notably, it has shown promise as an inhibitor of certain kinases, which play critical roles in cell signaling.
Table 2: Enzyme Inhibition Profile
| Enzyme Target | IC₅₀ (µM) | Remarks |
|---|---|---|
| Cyclin-dependent kinase 1 (CDK1) | 0.5 | Significant inhibition observed |
| Protein kinase B (AKT) | 1.0 | Moderate inhibition |
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Interference with the progression of the cell cycle at various checkpoints.
- Anti-inflammatory Effects : Potential modulation of inflammatory cytokines, contributing to reduced tumor microenvironment inflammation.
Case Studies and Clinical Implications
Several case studies have explored the therapeutic potential of similar compounds in clinical settings:
- A study involving a related purine derivative demonstrated significant efficacy in patients with advanced solid tumors, suggesting a potential role for this class of compounds in oncology.
- Another investigation highlighted the use of purine derivatives in combination therapies, enhancing the effectiveness of conventional chemotherapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
